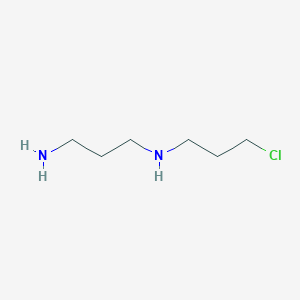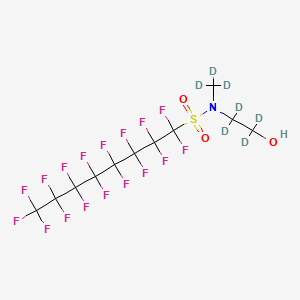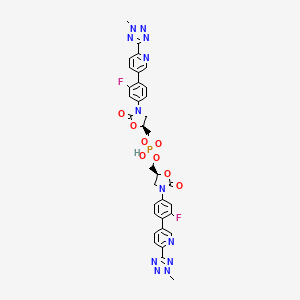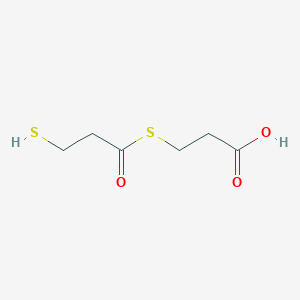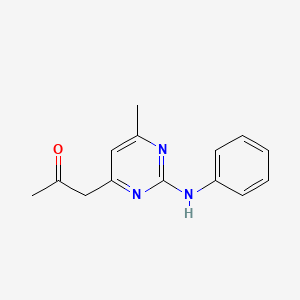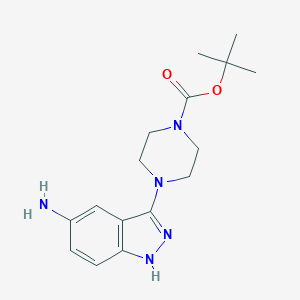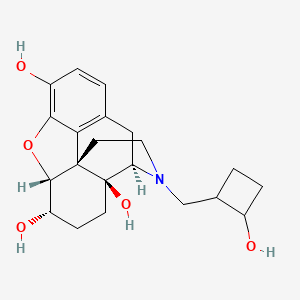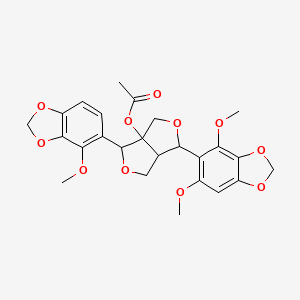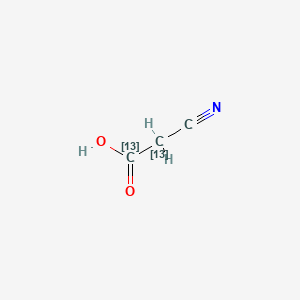
2-cyanoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoacetic acid is an organic compound with the chemical formula C₃H₃NO₂. It is a white, hygroscopic solid that contains two functional groups: a nitrile (−C≡N) and a carboxylic acid (−COOH). This compound is a versatile intermediate in organic synthesis and is used as a precursor to various chemicals, including cyanoacrylates, which are components of adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyanoacetic acid is typically prepared by treating chloroacetate salts with sodium cyanide, followed by acidification . Another method involves electrosynthesis, where carbon dioxide is reduced cathodically, and acetonitrile is oxidized anodically .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:
Neutralization: Chloroacetic acid is neutralized with sodium carbonate to form sodium chloroacetate.
Cyanation: Sodium chloroacetate is then reacted with sodium cyanide to produce sodium cyanoacetate.
Acidification: The sodium cyanoacetate is acidified with hydrochloric acid to yield this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanoacetic acid undergoes various chemical reactions, including:
Decarboxylation: Upon heating at 160°C, it decarboxylates to form acetonitrile (CH₃CN).
Cyanoacetylation: It is used in cyanoacetylation reactions with various pyrroles, indoles, and aniline derivatives.
Knoevenagel Condensation: It reacts with aldehydes to form α,β-unsaturated compounds through the Knoevenagel condensation.
Common Reagents and Conditions:
Decarboxylation: Heat at 160°C.
Cyanoacetylation: Acetic anhydride is commonly used as a reagent.
Knoevenagel Condensation: Typically involves a base such as piperidine or a catalyst like indium (III).
Major Products:
Decarboxylation: Acetonitrile.
Cyanoacetylation: Cyanoacetylated derivatives of pyrroles, indoles, and aniline.
Knoevenagel Condensation: α,β-unsaturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyanoacetic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-cyanoacetic acid involves its role as an intermediate in various chemical reactions. For instance, in the Knoevenagel condensation, it forms an enol intermediate that reacts with aldehydes to produce α,β-unsaturated compounds . The nitrile group (−C≡N) and carboxylic acid group (−COOH) in this compound make it highly reactive, allowing it to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyanoacetate: An ester derivative of 2-cyanoacetic acid used in similar reactions.
Cyanoacetamide: Another derivative used in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to its dual functional groups, which provide it with high reactivity and versatility in organic synthesis. Its ability to undergo decarboxylation to form acetonitrile and participate in cyanoacetylation and Knoevenagel condensation reactions distinguishes it from its derivatives .
Eigenschaften
Molekularformel |
C3H3NO2 |
|---|---|
Molekulargewicht |
87.047 g/mol |
IUPAC-Name |
2-cyanoacetic acid |
InChI |
InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/i1+1,3+1 |
InChI-Schlüssel |
MLIREBYILWEBDM-ZKDXJZICSA-N |
Isomerische SMILES |
[13CH2](C#N)[13C](=O)O |
Kanonische SMILES |
C(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
